molecular formula C8H4Cl4O2 B1606418 2,3,4,6-Tetrachlorophenyl acetate CAS No. 5435-60-9

2,3,4,6-Tetrachlorophenyl acetate

Cat. No.: B1606418
CAS No.: 5435-60-9
M. Wt: 273.9 g/mol
InChI Key: RHZFLXLMXCNOHX-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachlorophenyl acetate is an organic compound with the molecular formula C8H4Cl4O2 and a molecular weight of 273.93 g/mol . . This compound is characterized by the presence of four chlorine atoms attached to a phenyl ring, which is esterified with acetic acid.

Preparation Methods

2,3,4,6-Tetrachlorophenyl acetate can be synthesized through the esterification of 2,3,4,6-tetrachlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve heating the reactants to facilitate the formation of the ester bond .

Chemical Reactions Analysis

2,3,4,6-Tetrachlorophenyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

2,3,4,6-Tetrachlorophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

2,3,4,6-Tetrachlorophenyl acetate can be compared with other chlorinated phenyl esters, such as:

Properties

IUPAC Name

(2,3,4,6-tetrachlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZFLXLMXCNOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202729
Record name Phenol, 2,3,4,6-tetrachloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-60-9
Record name 2,3,4,6-Tetrachlorophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,3,4,6-tetrachloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetrachlorophenyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QGR7HT9KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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